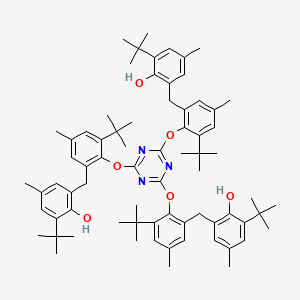
Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) is a complex organic compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
准备方法
The synthesis of 2,4,6-tri-substituted-1,3,5-triazines, including Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-), typically involves the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding nucleophile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.
化学反应分析
Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under appropriate conditions.
Reduction: The triazine core can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenol groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymer photostabilizers and other industrial chemicals.
作用机制
The mechanism of action of Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) involves its interaction with specific molecular targets and pathways. The phenol groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The triazine core may also interact with nucleic acids, affecting gene expression and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) can be compared with other similar compounds, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity
属性
CAS 编号 |
40703-84-2 |
|---|---|
分子式 |
C72H93N3O6 |
分子量 |
1096.5 g/mol |
IUPAC 名称 |
2-[[2-[[4,6-bis[2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenoxy]-1,3,5-triazin-2-yl]oxy]-3-tert-butyl-5-methylphenyl]methyl]-6-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C72H93N3O6/c1-40-25-46(58(76)52(31-40)67(7,8)9)37-49-28-43(4)34-55(70(16,17)18)61(49)79-64-73-65(80-62-50(29-44(5)35-56(62)71(19,20)21)38-47-26-41(2)32-53(59(47)77)68(10,11)12)75-66(74-64)81-63-51(30-45(6)36-57(63)72(22,23)24)39-48-27-42(3)33-54(60(48)78)69(13,14)15/h25-36,76-78H,37-39H2,1-24H3 |
InChI 键 |
OOCWAVBPKVUDLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)OC3=NC(=NC(=N3)OC4=C(C=C(C=C4C(C)(C)C)C)CC5=C(C(=CC(=C5)C)C(C)(C)C)O)OC6=C(C=C(C=C6C(C)(C)C)C)CC7=C(C(=CC(=C7)C)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



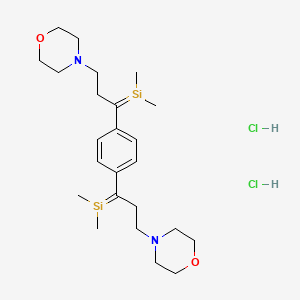
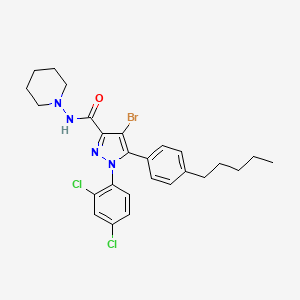
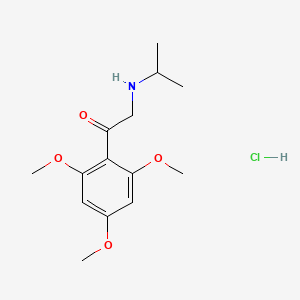
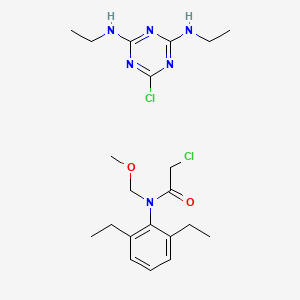
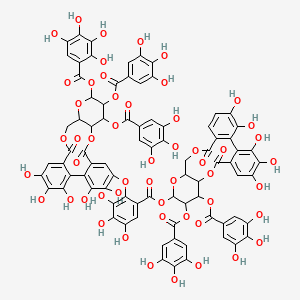
![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)
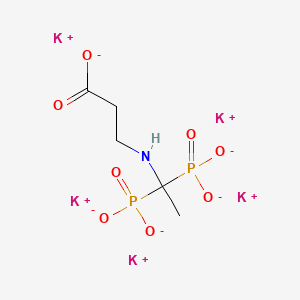

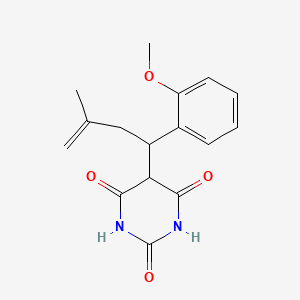
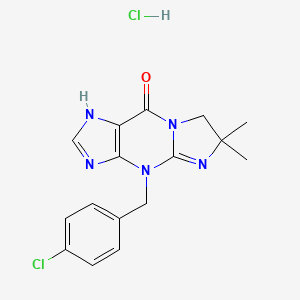

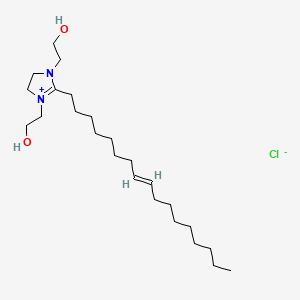
![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
